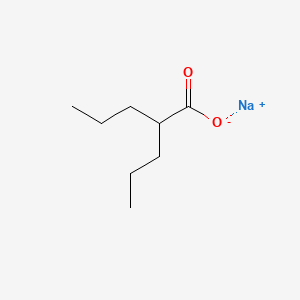
丙戊酸钠
概述
科学研究应用
作用机制
丙戊酸钠的精确作用机制尚不清楚,但已提出了几种机制:
GABA能增强作用: 增加γ-氨基丁酸(GABA)的周转并增强大脑中的GABA能功能.
钠通道阻滞: 微弱地阻断电压依赖性钠通道,降低神经元兴奋性.
组蛋白脱乙酰酶抑制: 抑制组蛋白脱乙酰酶,导致基因表达发生改变.
生化分析
Biochemical Properties
Sodium valproate interacts with various enzymes, proteins, and other biomolecules. Its proposed mode of action is mediated through effects on the function of brain γ-aminobutyric acid (GABA) . It is also thought to alter the concentration of guanine synthase kinase, which regulates cell excitability, and the activity of protein kinase C, which alters the excitability of neurons .
Cellular Effects
Sodium valproate has significant effects on various types of cells and cellular processes. It has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) as a potential therapeutic mechanism . It also influences cell function by altering gene expression, both by inhibiting histone deacetylases and by changing levels of DNA methylation .
Molecular Mechanism
Sodium valproate exerts its effects at the molecular level through several mechanisms. It is known to block voltage-gated sodium channels, inhibit histone deacetylases, and increase LEF1 . It also interacts with the conformation of DNA and regulates gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium valproate change over time. It has been observed that Sodium valproate induces a shift of the voltage dependence of inactivation in a hyperpolarising direction . This suggests that the compound’s effects on neuronal tissue may vary over time.
Dosage Effects in Animal Models
In animal models, the effects of Sodium valproate vary with different dosages. High doses of Sodium valproate have been reported to produce relatively mild liver injury with associated activation of NF-κB, as well as increases in inducible nitric oxide synthetase, TNFα, and IL-6 .
Metabolic Pathways
Sodium valproate is involved in several metabolic pathways. It is extensively metabolised by microsomal glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent ω-, (ω-1)- and (ω-2)-oxidation .
Transport and Distribution
Sodium valproate is transported and distributed within cells and tissues. It is rapidly distributed, reaching the brain of animals in a few minutes . Most of the drug, which is strongly bound (90%) to human plasma proteins, is restricted to the circulation and rapidly exchangeable extracellular water .
Subcellular Localization
Current studies suggest that Sodium valproate may have compartment-specific localizations and trafficking mechanisms, which could be regulated separately to modulate membrane excitability in the brain .
准备方法
合成路线和反应条件: 丙戊酸钠是通过用氢氧化钠中和丙戊酸来合成的。 反应通常包括将丙戊酸溶解在水中,然后加入氢氧化钠以形成钠盐 . 反应可以表示如下:
C8H16O2+NaOH→C8H15NaO2+H2O
工业生产方法: 在工业环境中,丙戊酸钠是通过在受控环境中使丙戊酸与氢氧化钠反应来生产的,以确保高纯度和高产率。 该过程涉及对 pH 值和温度的仔细监控以优化反应条件 {_svg_4}. 然后过滤和干燥所得溶液以获得最终产品。
化学反应分析
反应类型: 丙戊酸钠会发生各种化学反应,包括:
氧化: 丙戊酸钠可以被氧化形成戊酸衍生物。
还原: 它可以被还原形成不同的戊酸类似物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝之类的还原剂。
取代: 卤化剂如氯或溴可用于取代反应.
主要产物:
氧化: 戊酸衍生物。
还原: 戊酸类似物。
取代: 卤代戊酸衍生物.
相似化合物的比较
丙戊酸钠经常与其他抗癫痫药物进行比较,例如:
独特性: 丙戊酸钠因其广谱的抗癫痫功效及其调节多种神经递质系统和信号通路的能力而具有独特性 . 它抑制组蛋白脱乙酰酶并影响基因表达的能力进一步将其与其他抗癫痫药物区分开来 .
类似化合物:
- 丙戊酸
- 丙戊酸半钠
- 左乙拉西坦
- 拉莫三嗪
- 卡马西平
属性
CAS 编号 |
1069-66-5 |
|---|---|
分子式 |
C8H16NaO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
sodium;2-propylpentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI 键 |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
手性 SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
规范 SMILES |
CCCC(CCC)C(=O)O.[Na] |
外观 |
White to off-white crystalline powder |
Key on ui other cas no. |
1069-66-5 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














